molecular formula C5H2BrClN2O2 B1447314 2-Bromo-5-chloro-4-nitropyridine CAS No. 1805185-41-4

2-Bromo-5-chloro-4-nitropyridine

Cat. No.: B1447314
CAS No.: 1805185-41-4
M. Wt: 237.44 g/mol
InChI Key: GYXAMGQJBZYFRL-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-nitropyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This interaction highlights its utility in facilitating carbon-carbon bond formation, which is crucial in organic synthesis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular structures and functions . Additionally, its role in enzyme inhibition or activation can lead to significant changes in cellular activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can alter gene expression and cellular metabolism. The compound’s interaction with enzymes during the Suzuki-Miyaura coupling reaction is a prime example of its molecular mechanism . This reaction involves the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors to consider. The compound has been reported to have a melting point of 139-141°C and a boiling point of 147°C at 10 mmHg . These properties indicate its stability under specific conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential chronic toxicity and respiratory system effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Acute toxicity studies have shown that the compound can cause severe skin and eye irritation, as well as respiratory system effects . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of 2-pyridyl analogs, indicating its role in metabolic processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in chloroform and hot methanol suggests its ability to be transported across cell membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-nitropyridine typically involves the halogenation and nitration of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form 2-amino-5-bromo-4-chloropyridine. This intermediate is then nitrated to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-chloro-4-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 3-Bromo-2-chloro-5-nitropyridine

Comparison: 2-Bromo-5-chloro-4-nitropyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAMGQJBZYFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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